molecular formula C16H16BrNO4 B12114041 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Katalognummer: B12114041
Molekulargewicht: 366.21 g/mol
InChI-Schlüssel: JXCUUKFIJVLSAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that features a bromophenoxy group and a dimethoxyphenyl group linked by an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.

    Amidation: The final step involves the reaction of 4-bromophenoxyacetic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenolic and amide groups can undergo oxidation and reduction reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the phenolic or amide groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and dimethoxyphenyl groups could play a role in binding to the target, while the acetamide moiety could influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromophenol: A simpler compound with a bromine atom on the phenol ring.

    2,4-dimethoxyaniline: A compound with two methoxy groups on the phenyl ring and an amino group.

    N-phenylacetamide: A compound with an acetamide group attached to a phenyl ring.

Uniqueness

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its bromophenoxy and dimethoxyphenyl groups linked by an acetamide moiety. This unique structure can impart specific chemical and biological properties that are not present in simpler related compounds.

Eigenschaften

Molekularformel

C16H16BrNO4

Molekulargewicht

366.21 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H16BrNO4/c1-20-13-7-8-14(15(9-13)21-2)18-16(19)10-22-12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

JXCUUKFIJVLSAM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)OC

Löslichkeit

<0.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.